molecular formula C12H18FN B13305428 [(4-Fluoro-3-methylphenyl)methyl](2-methylpropyl)amine

[(4-Fluoro-3-methylphenyl)methyl](2-methylpropyl)amine

Cat. No.: B13305428
M. Wt: 195.28 g/mol
InChI Key: AUHBVKQUDTWGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-methylphenyl)methylamine is an organic compound with the molecular formula C12H18FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro and a methyl group, and the amine is attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzyl chloride and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluoro-3-methylbenzyl chloride is reacted with 2-methylpropylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (4-Fluoro-3-methylphenyl)methylamine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-methylphenyl)methylamine
  • (4-Fluoro-3-methylphenyl)methylamine
  • (4-Fluoro-3-methylphenyl)methylamine

Uniqueness

(4-Fluoro-3-methylphenyl)methylamine is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and reactivity, while the 2-methylpropyl group can influence its solubility and interaction with other molecules.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-9(2)7-14-8-11-4-5-12(13)10(3)6-11/h4-6,9,14H,7-8H2,1-3H3

InChI Key

AUHBVKQUDTWGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCC(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.